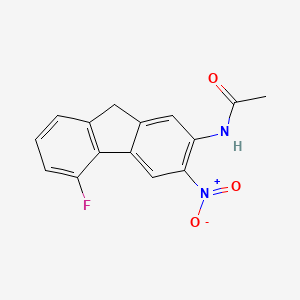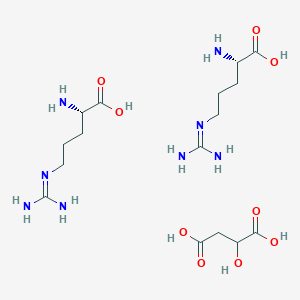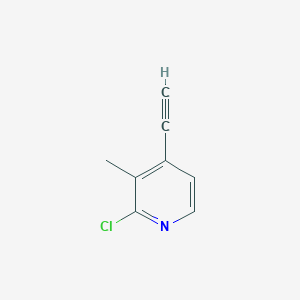
2-Chloro-4-ethynyl-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethynyl-3-methylpyridine: (CAS Registry Number: 3678-62-4) belongs to the pyridine family and serves as an organic synthetic intermediate . Its chemical structure consists of a pyridine ring with a chlorine atom at position 2, an ethynyl group (C≡CH) at position 4, and a methyl group at position 3.
准备方法
a. Synthetic Routes: The synthesis of 2-Chloro-4-ethynyl-3-methylpyridine can be achieved through several routes. One optimized strategy starts from 2-fluoro-4-methylpyridine and involves seven linear steps. Notably, this approach significantly improves overall yield compared to a previously reported synthesis starting from 2-bromo-4-methylpyridine . The absence of palladium as a catalyst makes this method more versatile and diverse.
b. Reaction Conditions: The specific reaction conditions for the synthesis include various steps such as chlorination, alkyne formation, and cyclization. Detailed protocols are available in the literature.
c. Industrial Production: While industrial-scale production methods may vary, the optimized synthetic route provides a foundation for large-scale manufacturing.
化学反应分析
a. Reactivity: 2-Chloro-4-ethynyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation/Reduction: Functional groups can be modified via oxidation or reduction.
Alkyne Reactions: The ethynyl group participates in alkyne-specific reactions.
b. Common Reagents and Conditions: Reagents such as strong bases, halogenating agents, and metal catalysts play crucial roles. Reaction conditions depend on the desired transformation.
c. Major Products: The major products formed during these reactions include derivatives with modified functional groups or substituted positions on the pyridine ring.
科学研究应用
2-Chloro-4-ethynyl-3-methylpyridine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing kinase inhibitors or other bioactive compounds.
Industry: Its derivatives could be used in agrochemicals, pharmaceuticals, or materials science.
作用机制
The compound’s mechanism of action likely involves interactions with molecular targets, possibly enzymes or receptors. Further research is needed to elucidate specific pathways.
相似化合物的比较
While 2-Chloro-4-ethynyl-3-methylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Notable compounds include SB203580 and ML3403, both p38α MAP kinase inhibitors .
属性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC 名称 |
2-chloro-4-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChI 键 |
KPHOFELPVINNSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Cl)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


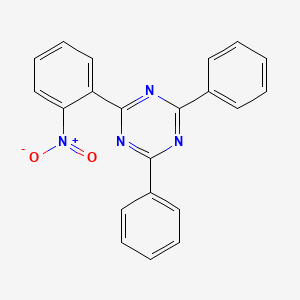
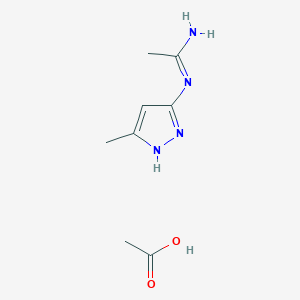
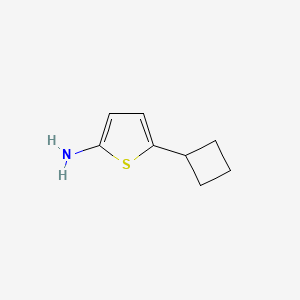
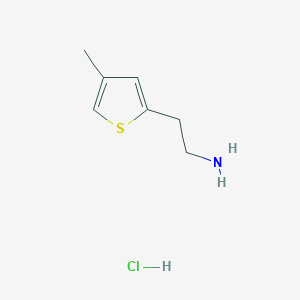
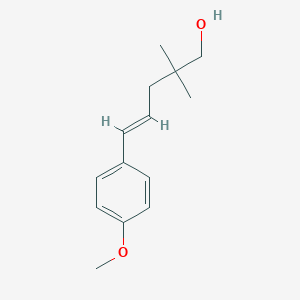
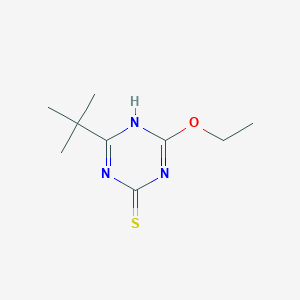

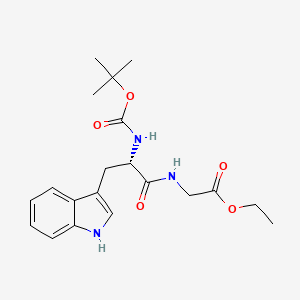
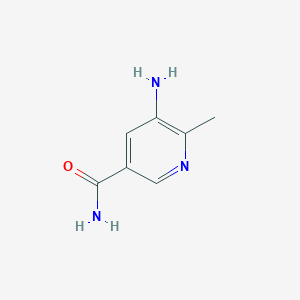
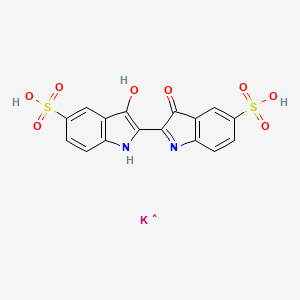
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)

